6-Fluoro-8-methylquinoline-4-carboxylic acid chemical structure and physical properties
6-Fluoro-8-methylquinoline-4-carboxylic acid chemical structure and physical properties
Executive Summary
In modern drug discovery, the quinoline scaffold serves as a privileged structure, frequently utilized to target kinases, epigenetic modulators, and bacterial enzymes. 6-Fluoro-8-methylquinoline-4-carboxylic acid (CAS 1420791-74-7) represents a highly specialized building block within this family. By strategically positioning a fluorine atom at the C6 position and a methyl group at the C8 position, this molecule offers a unique combination of metabolic stability, steric shielding, and electrostatic binding potential.
This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural causality, and synthetic methodologies of 6-fluoro-8-methylquinoline-4-carboxylic acid, designed to empower researchers with self-validating protocols and mechanistic insights.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physical properties of a building block is critical for predicting its behavior in subsequent synthetic steps and biological assays. The quantitative data for 6-fluoro-8-methylquinoline-4-carboxylic acid is summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Value / Description |
| Chemical Name | 6-Fluoro-8-methylquinoline-4-carboxylic acid |
| CAS Number | 1420791-74-7 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| SMILES String | Fc1cc(C)c2c(c1)c(ccn2)C(=O)O |
| Appearance | Solid / Crystalline powder |
| Solubility Profile | Soluble in DMSO, DMF, and basic aqueous solutions (due to the ionizable C4-carboxylic acid). Poorly soluble in non-polar solvents. |
Structural Causality & Pharmacophore Analysis
As a Senior Application Scientist, I emphasize that every functional group on a scaffold must serve a distinct mechanistic purpose. The architecture of 6-fluoro-8-methylquinoline-4-carboxylic acid is not arbitrary; it is a highly optimized pharmacophore designed for specific target engagement[1].
Table 2: Pharmacophore Contributions
Structural ComponentMechanistic Role in Drug DesignQuinoline CoreProvides a rigid, planar heteroaromatic system capable of robust π π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding pockets.6-Fluoro GroupActs as a metabolic block. Fluorine substitution prevents rapid cytochrome P450-mediated oxidation at the electron-rich C6 position. Furthermore, it can participate in orthogonal halogen bonding with backbone carbonyls.8-Methyl GroupIntroduces steric bulk adjacent to the quinoline nitrogen. This restricts the rotational degrees of freedom when the molecule binds to a target, locking it into a bioactive conformation and shielding the nitrogen from unwanted off-target coordination.4-Carboxylic AcidServes as a critical hydrogen-bond donor/acceptor and can form strong electrostatic salt bridges with basic residues (e.g., Lysine, Arginine) in kinase hinge regions or sirtuin (SIRT) active sites. Pharmacophore Core Quinoline Scaffold Target Protein Target (e.g., SIRT6 / Kinase) Core->Target π-π Stacking F_Sub 6-Fluoro Group F_Sub->Target Halogen Bonding / Metabolic Stability Me_Sub 8-Methyl Group Me_Sub->Target Steric Shielding COOH_Sub 4-Carboxylic Acid COOH_Sub->Target Hydrogen Bonding / Salt Bridge Pharmacophore mapping of 6-Fluoro-8-methylquinoline-4-carboxylic acid interactions.
Synthetic Methodologies: The Doebner Approach
While quinoline-4-carboxylic acids can be synthesized via the Pfitzinger reaction (using isatins and basic conditions), the Doebner Multicomponent Reaction is the most efficient, regioselective, and scalable route for accessing 2-unsubstituted quinoline-4-carboxylic acids[2][3].
By reacting 4-fluoro-2-methylaniline with formaldehyde and pyruvic acid, the target scaffold is assembled in a single pot.
Reaction Rationale and Workflow
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Formaldehyde is deliberately selected over other aldehydes to ensure the C2 position remains unsubstituted, matching the target scaffold.
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Pyruvic Acid acts as a bi-functional reagent: its α -keto group participates in the cyclization, while its carboxylic acid group is retained at the C4 position.
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Ethanol is utilized as a protic solvent to stabilize the transition state of the nucleophilic attack, facilitating the initial Schiff base (imine) formation[3].
One-pot Doebner multicomponent synthesis workflow.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed with built-in causality to ensure reproducibility and high yield.
Step 1: Imine Formation
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Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1.0 equiv, ~10 mmol) in 20 mL of absolute ethanol. Add formaldehyde (37% aqueous solution, 1.0 equiv).
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Causality: The electron-withdrawing nature of the fluorine slightly deactivates the aniline ring. Using absolute ethanol provides the necessary protic environment to drive the condensation forward, forming the intermediate Schiff base.
Step 2: Addition of the Carbon Source
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Action: Slowly add freshly distilled pyruvic acid (1.2 equiv, ~12 mmol) dropwise to the stirring mixture at room temperature.
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Causality: A slight stoichiometric excess (1.2 equiv) of pyruvic acid is critical to compensate for any thermal decarboxylation that may occur during the subsequent reflux phase.
Step 3: Cyclization and Aromatization
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Action: Heat the reaction mixture to a gentle reflux (approx. 78°C) for 12 to 16 hours.
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Causality: The elevated thermal energy overcomes the activation barrier for the intramolecular cyclization of the intermediate. The subsequent oxidative aromatization (hydrogen transfer) is driven by the thermodynamic stability of the fully conjugated quinoline core[2].
Step 4: Isolation and Purification
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Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 5 mL).
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Causality: The target carboxylic acid has significantly lower solubility in cold ethanol compared to unreacted starting materials and non-polymeric byproducts. This differential solubility allows for a highly pure product isolation without the need for complex column chromatography[3].
Applications in Medicinal Chemistry
The 6-fluoro-8-methylquinoline-4-carboxylic acid scaffold is highly prized in the development of targeted therapeutics.
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Epigenetic Modulators (SIRT6): Sirtuin 6 (SIRT6) is a pivotal chromatin homeostasis modulator. Compounds containing the 4-fluoro-2-methylaniline moiety (the exact substitution pattern of this quinoline's left-hand ring) have been shown to form critical interactions with SIRT6 residues (e.g., Phe64, Val70), making this quinoline an excellent precursor for novel SIRT6 modulators[1].
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Kinase Inhibitors: The C4-carboxylic acid can be readily converted into amides or esters, allowing researchers to probe the ATP-binding pockets of various kinases. The 8-methyl group forces the molecule into a specific dihedral angle, improving kinase selectivity.
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.The Journal of Organic Chemistry - ACS Publications.
- Emerging Therapeutic Potential of SIRT6 Modulators.Journal of Medicinal Chemistry.
- Application Notes and Protocols for the Synthesis of Quininic Acid.BenchChem.
- Heterocyclic Compounds - 6-Fluoro-8-methylquinoline-4-carboxylic acid.Crysdot.
- Product Class 3: Quinolines.Thieme E-Books & E-Journals.
